Ortho vs. Para Chlorine: Lipophilicity and Solubility
The target compound's ortho-chlorophenyl group yields a lower calculated LogP (ACD/LogP) compared to its direct para-chloro analog, 7-(2-chlorophenyl)-5-(4-chlorophenyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine. This indicates a quantifiable difference in hydrophobicity that directly impacts membrane permeability predictions . The target compound's molecular formula (C17H13ClN4) and average mass (308.769 Da) also distinguish it from the heavier dichloro analog (C17H12Cl2N4, 343.210 Da) .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.90 (at pH 5.5) |
| Comparator Or Baseline | 7-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: ACD/LogP 4.03 |
| Quantified Difference | ΔLogP = -1.13, representing approximately a 13-fold lower predicted partition coefficient |
| Conditions | ACD/Labs Percepta Platform, pH 5.5; identical calculation method for both compounds |
Why This Matters
The lower LogP of the target compound suggests superior aqueous solubility and a reduced risk of non-specific binding compared to the dichloro analog, which is a critical consideration for biological assay development and lead optimization.
